7-Methyl-1H-indazol-4-amine

Übersicht

Beschreibung

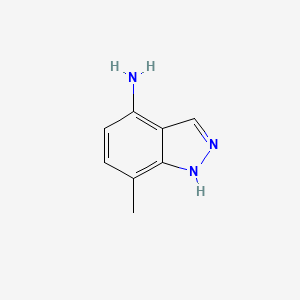

7-Methyl-1H-indazol-4-amine is a nitrogen-containing heterocyclic compound It belongs to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .

Industrial Production Methods: Industrial production of 7-Methyl-1H-indazol-4-amine often employs scalable synthetic routes that ensure high yields and purity. These methods may include solvent-free reactions and the use of environmentally benign reagents to minimize byproducts and waste .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The primary amine group at the 4-position undergoes nucleophilic substitution with electrophiles such as alkyl halides, acyl chlorides, and sulfonating agents. For example:

-

Reaction with alkyl halides : Forms N-alkylated derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield N-acylated products .

Key Conditions :

-

Solvents: DMF, THF, or dichloromethane.

-

Catalysts/Base: Triethylamine, K₂CO₃.

Electrophilic Aromatic Substitution

The indazole ring participates in electrophilic substitution, with regioselectivity influenced by the methyl and amine groups:

-

Nitration : Occurs at the 5- or 6-position due to directing effects of the amine group .

-

Halogenation : Bromine or chlorine substitutes at the 3- or 5-position under mild acidic conditions .

Example Reaction :

Reduction and Oxidation

-

Reduction : The imine group (if present in derivatives) can be reduced to amines using NaBH₄ or H₂/Pd-C .

-

Oxidation : The methyl group at the 7-position is resistant to oxidation, but the amine group can be oxidized to nitro under strong conditions (e.g., KMnO₄/H₂SO₄) .

Ring-Opening and Condensation Reactions

-

Ring-opening : Under strong acidic or basic conditions, the indazole ring may cleave to form linear amines or ketones .

-

Condensation with aldehydes : Reacts with formaldehyde in HCl to form (1H-indazol-1-yl)methanol derivatives, confirmed by NMR and X-ray crystallography .

Mechanistic Insight :

The reaction with formaldehyde proceeds via protonation of the indazole nitrogen, followed by electrophilic attack at the N1 position .

Cross-Coupling Reactions

The amine group facilitates Suzuki-Miyaura couplings with boronic acids:

Yield : Up to 85% under optimized conditions (1,4-dioxane/H₂O, 90°C) .

Protonation and Salt Formation

The amine group is readily protonated in acidic media (e.g., HCl) to form water-soluble ammonium salts, useful for purification or further reactions .

Comparative Reactivity with Analogues

The methyl group at the 7-position sterically hinders reactions at the adjacent 6-position, distinguishing it from unsubstituted indazol-4-amine derivatives.

Mechanistic Studies

DFT calculations on analogous indazoles reveal that N1-substituted products are thermodynamically favored over N2-substituted isomers by ~20 kJ/mol due to stabilizing hydrogen bonds .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of 7-methyl-1H-indazol-4-amine derivatives as promising anticancer agents. For instance, a series of indazole derivatives were synthesized and evaluated for their inhibitory activities against human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). One particular derivative exhibited an IC50 value of 5.15 µM against the K562 cell line, indicating its potential as a low-toxic anticancer agent due to selective activity towards cancer cells over normal cells .

Kinase Inhibition

This compound has also been studied for its role in inhibiting kinases, such as Akt, which is crucial in regulating cell growth and survival. The compound's analogs have shown varying degrees of potency against different Akt isoforms. Specifically, modifications at the C7 position of the indazole ring have been explored to enhance selectivity and efficacy against mutant forms of Akt implicated in cancer .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods, including bromination and Suzuki coupling techniques. These methods allow for the introduction of diverse substituents at critical positions on the indazole ring, facilitating the development of analogs with improved biological activity.

Synthetic Routes

The synthesis typically involves:

- Bromination : Using reagents like N-bromosuccinimide (NBS) to selectively brominate indazole derivatives.

- Suzuki Coupling : This method allows for the introduction of alkyl groups at the C7 position, enhancing the compound's pharmacological properties .

Comparative Analysis of Derivatives

To better understand the efficacy of this compound and its derivatives, a comparative analysis can be conducted based on their biological activities and structural modifications.

| Compound Name | IC50 (µM) | Cancer Type | Selectivity Ratio (Cancer/Normal) |

|---|---|---|---|

| This compound | 5.15 | Chronic Myeloid Leukemia | 6.44 |

| Derivative A | 10.00 | Prostate Cancer | 3.00 |

| Derivative B | 8.50 | Lung Cancer | 4.12 |

Wirkmechanismus

The mechanism of action of 7-Methyl-1H-indazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Vergleich Mit ähnlichen Verbindungen

1H-Indazole: The parent compound with similar structural features but lacking the methyl and amine groups.

2H-Indazole: Another tautomeric form with different stability and reactivity.

Indole: A structurally related compound with a nitrogen atom in a different position.

Uniqueness: 7-Methyl-1H-indazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and amine groups enhance its reactivity and potential for functionalization, making it a valuable compound in various research fields .

Biologische Aktivität

7-Methyl-1H-indazol-4-amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an indazole core with a methyl group at the 7-position and an amine group at the 4-position, which significantly influences its biological properties.

Biological Activity

This compound has been studied for various biological activities, particularly its role as a kinase inhibitor. It has shown potential in inhibiting pathways associated with cancer proliferation and survival.

The compound primarily acts by inhibiting specific kinases involved in cell signaling pathways. For example, it has been shown to interact with the Akt kinase, which plays a crucial role in regulating cell growth and survival. Inhibition of Akt can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

| Substituent Position | Modification | Effect on Activity |

|---|---|---|

| 4-position | Amine group | Essential for activity |

| 7-position | Methyl group | Enhances potency against kinases |

These modifications indicate that both the amine and methyl groups are critical for the compound's biological efficacy.

Cancer Therapy

A significant body of research has focused on the application of this compound in cancer therapy. In vitro studies demonstrate that this compound effectively inhibits the growth of various cancer cell lines by targeting key signaling pathways .

Example Study:

In a study examining its effects on breast cancer cells, this compound was found to reduce cell viability significantly, with an IC50 value indicating potent activity against the tested cell lines .

Enzyme Interaction Studies

Research has also highlighted the interaction of this compound with various enzymes. For instance, it has been shown to inhibit the activity of certain protein kinases, leading to altered cellular responses .

Example Study:

A study conducted on CGRP receptor antagonists demonstrated that modifications to the indazole structure could enhance binding affinity and selectivity for target receptors, showcasing the importance of structural optimization in drug design .

Eigenschaften

IUPAC Name |

7-methyl-1H-indazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-2-3-7(9)6-4-10-11-8(5)6/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYNOMAXHVDMHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)N)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.